3-碘-2-甲基苯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

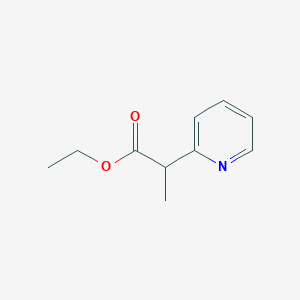

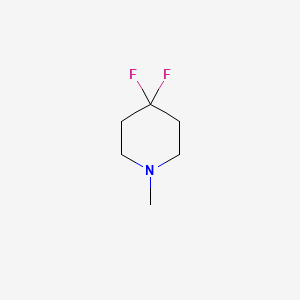

3-Iodo-2-methylbenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a cyano group attached to a benzene ring. The molecule is further substituted with an iodine atom and a methyl group at specific positions on the benzene ring. This compound is of interest in organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of compounds related to 3-Iodo-2-methylbenzonitrile can be achieved through various methods. For instance, the synthesis of 2-acyl-3-aminoindoles from aryl methyl ketones and 2-aminobenzonitriles involves the use of NaHS·nH2O as an umpolung reagent, which is a novel approach in organic synthesis . Additionally, the palladium(0)-catalyzed annulation of alkynes and bicyclic alkenes by 2-iodoarenenitriles is another method that can be used to synthesize related compounds, such as 2,3-diarylindenones and polycyclic aromatic ketones .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Iodo-2-methylbenzonitrile can be examined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of amino analogs of bisbenzonitriles has been studied, revealing different conformations of the central linker and the role of nitrile groups in intermolecular hydrogen bonds . Rotational spectroscopy has also been used to determine the structural parameters of nitrobenzonitriles, which can provide insights into the effects of substituents on the phenyl ring .

Chemical Reactions Analysis

The reactivity of benzonitriles can be explored through various chemical reactions. For instance, the electron-withdrawing effects of substituents on benzonitriles have been studied, which can influence their reactivity in different chemical environments . The formation of intermolecular hydrogen bonds involving nitrile groups is another aspect of chemical reactivity that has been examined .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles, such as 3-Iodo-2-methylbenzonitrile, can be influenced by the presence of halogen atoms and other substituents. For example, the presence of halogen atoms can lead to the formation of isostructures, polymorphs, and solvates, as seen in the case of dihalo-hydroxybenzonitriles . These structural variations can affect the compound's melting point, solubility, and other physical properties.

科学研究应用

蛋白质组学研究

3-碘-2-甲基苯腈: 在蛋白质组学中被广泛应用,蛋白质组学是蛋白质的大规模研究,尤其关注蛋白质的结构和功能 。该化合物可作为一种专用产品用于识别和定量复杂生物系统中的蛋白质,有助于理解细胞过程。

有机合成

作为有机合成中的一个构建模块,3-碘-2-甲基苯腈在构建更复杂的分子方面具有价值。 其碘部分使其成为进一步功能化的良好候选者,可以通过如Sonogashira偶联反应等反应进行 .

电化学

该化合物在电化学领域有应用,如一项关于葡萄糖电氧化的研究表明 。它可用于修饰电极或作为电池和燃料电池中电解质溶液的一部分。

. 重要的是要注意,这些应用仅供研究目的,不适用于诊断或治疗用途。安全和危害

The safety information for 3-Iodo-2-methylbenzonitrile includes several hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .

属性

IUPAC Name |

3-iodo-2-methylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBCXMRTOKVFQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630517 |

Source

|

| Record name | 3-Iodo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52107-66-1 |

Source

|

| Record name | 3-Iodo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)

![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)